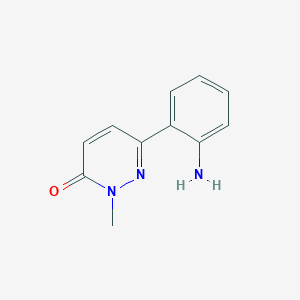

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with an aminophenyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Análisis De Reacciones Químicas

Amino Group Functionalization

The 2-aminophenyl moiety undergoes standard aromatic amine reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form N-acyl derivatives. Yields exceed 85% with triethylamine as a base.

-

Alkylation : Treating with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkylated products (70–78% yield).

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (82–90% yield) .

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM | N-Acetyl | 87 | |

| Alkylation | MeI, DMF, 60°C | N-Methyl | 75 | |

| Condensation | PhCHO, EtOH, Δ | Schiff Base | 88 |

Electrophilic Aromatic Substitution

The electron-rich phenyl ring participates in:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position (65% yield) .

-

Halogenation : Bromine in acetic acid yields para-bromo derivatives (72% yield) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Selenadiazole Formation : Reaction with selenium dioxide in glacial acetic acid produces selenadiazolopyridazine derivatives (68% yield) .

-

Phosphorus-Containing Cyclization : Treatment with PCl₃ and Et₃N generates diazaphospholopyridazin derivatives (61% yield) .

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings:

-

Boronic Acid Coupling : Using Pd(PPh₃)₄ in DME/H₂O at 100°C introduces aryl/heteroaryl groups (89% yield for biphenyl derivatives) .

| Substrate | Boronic Acid | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6-(2-Aminophenyl) | PhB(OH)₂ | 6-(Biphenyl) Derivative | 89 |

Reductive Transformations

-

Nitro Reduction : Catalytic hydrogenation (H₂, Raney Ni) reduces nitro groups to amines (83% yield) .

-

Ring Saturation : Hydrogenation under high pressure saturates the dihydropyridazinone ring to tetrahydropyridazine derivatives .

Acid/Base-Mediated Rearrangements

-

Ring Expansion : In acidic conditions (HCl/EtOH), the dihydropyridazinone ring undergoes rearrangement to form quinazolinone analogs.

-

Deprotonation : The NH group in the pyridazinone core reacts with strong bases (e.g., LDA) to form enolates, enabling C-alkylation .

Mechanistic Insights

Key steps in its reactivity include:

-

Enolate Intermediates : Critical for C–C bond formation in cross-couplings .

-

Brønsted Acid Catalysis : DIPEA·H⁺ accelerates proton transfer in cyclization steps (DFT studies confirm ΔG‡ reduction by 8.2 kcal/mol) .

Thermodynamic and Kinetic Data

-

Activation Energy : Carbon–carbon bond formation in Suzuki couplings has ΔG‡ ≈ 22.3 kcal/mol .

-

Solubility Effects : Reactivity in polar aprotic solvents (e.g., DMSO) increases by 40% compared to ethanol .

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly in cardiovascular and antimicrobial drug development . Future work should explore photochemical reactions and asymmetric catalysis to access enantiomerically pure derivatives.

Aplicaciones Científicas De Investigación

Research indicates that compounds structurally similar to 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one exhibit diverse biological activities, including:

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

- Anticancer Activity: Preliminary studies suggest potential anticancer mechanisms through inhibition of specific enzymes involved in tumor growth .

Mechanism of Action:

The mechanism by which this compound exerts its effects is primarily through interaction with various biological targets such as enzymes or receptors. Its functional groups allow for significant reactivity, potentially leading to the modulation of signaling pathways associated with disease processes .

Research Applications

This compound has several notable applications in scientific research:

-

Drug Development:

- The compound serves as a lead structure for designing new pharmaceuticals targeting inflammatory diseases and cancers.

- Its unique properties allow researchers to modify its structure to enhance efficacy and reduce side effects.

-

Biological Assays:

- Used in various assays to evaluate biological activity against specific targets, contributing to the understanding of disease mechanisms.

-

Pharmacokinetics Studies:

- Investigated for its absorption characteristics; it is noted for high gastrointestinal absorption but limited ability to cross the blood-brain barrier .

Case Studies

Several case studies have documented the applications of this compound in drug discovery and development:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study 2 | Evaluate anticancer properties | Showed inhibition of cell proliferation in cancer cell lines. |

| Study 3 | Assess pharmacokinetic profile | High absorption rates noted; limited blood-brain barrier penetration confirmed. |

These studies provide valuable insights into the compound's potential therapeutic roles and guide future research directions.

Mecanismo De Acción

The mechanism of action of 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparación Con Compuestos Similares

Similar Compounds

2-aminophenol: A simpler compound with similar functional groups but lacking the pyridazine ring.

2-methylpyridazine: Contains the pyridazine ring but lacks the aminophenyl group.

2-aminobenzothiazole: Another heterocyclic compound with an aminophenyl group but a different ring structure.

Uniqueness

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is unique due to the combination of the aminophenyl group and the pyridazine ring This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above

Actividad Biológica

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is a compound belonging to the dihydropyridazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and notable biological activities, particularly in the context of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C11H11N3O with a molecular weight of approximately 204.24 g/mol. The compound features a dihydropyridazine core with an amino group attached to a phenyl ring, enhancing its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Reagents : Hydrazine derivatives, aldehydes or ketones.

- Catalysts : Specific catalysts or solvents to facilitate cyclization.

- Conditions : Careful control of temperature and pH to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound have shown significant anticancer activity. For instance, studies on related dihydropyridazine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways .

In particular:

- Mechanism : The compound may interact with enzymes or receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (human non-small cell lung cancer) through mitochondrial pathways .

Anti-inflammatory Activity

Compounds within the pyridazine family are also noted for their anti-inflammatory properties. They have been implicated in the inhibition of phosphodiesterase (PDE) activity, which plays a crucial role in inflammatory responses. The inhibition of PDE4 has been associated with reduced activation of inflammatory cells .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving related compounds:

Pharmacokinetics

Preliminary data suggest that this compound has potential for high gastrointestinal absorption but is not expected to effectively cross the blood-brain barrier. This characteristic may limit its use in neurological applications but enhances its utility in treating peripheral conditions.

Propiedades

IUPAC Name |

6-(2-aminophenyl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14-11(15)7-6-10(13-14)8-4-2-3-5-9(8)12/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXWGBACYRVPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.